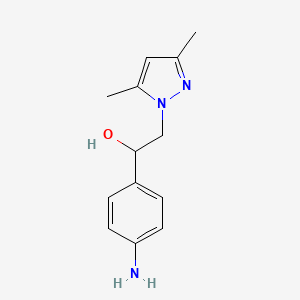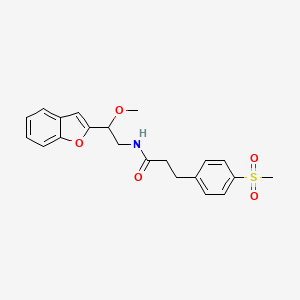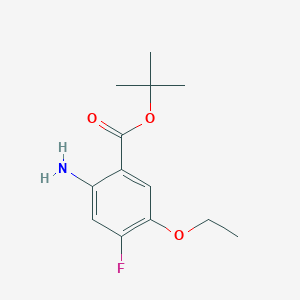
1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1,3-dimethylpyrazole is a heterocyclic compound with the empirical formula C5H9N3 . It’s used as a building block in various chemical syntheses .
Synthesis Analysis
5-Amino-1,3-dimethylpyrazole can undergo cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . It can also be used in the preparation of various other compounds .Molecular Structure Analysis
The molecular weight of 5-Amino-1,3-dimethylpyrazole is 111.15 . The SMILES string representation is Cc1cc(N)n©n1 .Chemical Reactions Analysis
As mentioned earlier, 5-Amino-1,3-dimethylpyrazole can react with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives . It can also be used to prepare other compounds .Physical And Chemical Properties Analysis
5-Amino-1,3-dimethylpyrazole has a melting point of 65-69 °C (lit.) . Its InChI key is ZFDGMMZLXSFNFU-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Optical Properties of Antipyrine Derivatives
Research has explored the synthesis of antipyrine derivatives, including those related to "1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol". These compounds have been synthesized and characterized to study their optical absorption and refraction properties. The study found that the presence of the OH group could influence the optical properties of these compounds, suggesting potential applications in materials science for optical devices (El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-Kader, 2017).
Biological Activity and Molecular Docking
Another area of interest is the investigation of the biological activity of pyrazole derivatives. Studies include the docking of compounds with receptors to understand their inhibitory actions. This research is crucial for the development of new therapeutic agents, demonstrating the potential of pyrazole derivatives in medicinal chemistry (Nayak & Poojary, 2019).
Structural and Spectral Characterization
The structural and spectral characterization of pyrazole derivatives has been a subject of extensive research. Studies have detailed the synthesis, characterization, and crystal structures of new pyrazole compounds, providing valuable information for the development of materials with specific physical or chemical properties (Wang, Zheng, & Fan, 2009).
Synthesis and Application in Material Science
Research has also focused on the synthesis of pyrazole-based compounds for applications in material science. This includes the development of hydrogels modified with pyrazole derivatives, which have shown enhanced swelling properties and thermal stability, suggesting their potential use in medical applications (Aly, Aly, & El-Mohdy, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-7-10(2)16(15-9)8-13(17)11-3-5-12(14)6-4-11/h3-7,13,17H,8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZSYYFREVBPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C2=CC=C(C=C2)N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2774428.png)

![1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride](/img/structure/B2774430.png)
![3-[4-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2774431.png)




![Tert-butyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2774444.png)
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2774445.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2774447.png)
